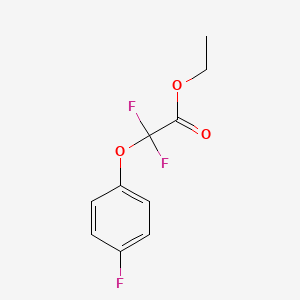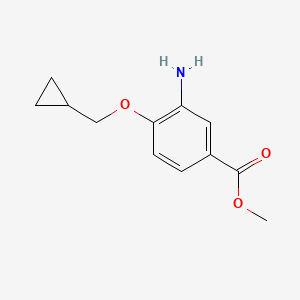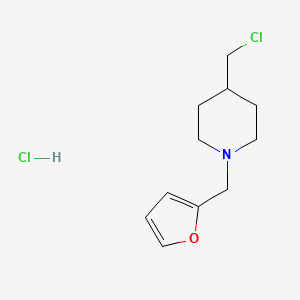
Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester
描述
Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester, also known as DFFEA, is a synthetic compound that has a wide range of applications in the scientific and medical fields. It is a fluorinated organic compound that has been used in research for its unique properties and its ability to interact with various types of molecules. DFFEA has been studied for its potential use in drug development and in the synthesis of new compounds.
科学研究应用
Electrosynthesis and Synthetic Applications
A notable application of difluoro-containing compounds is in the field of electrosynthesis. Murakami et al. (2004) successfully carried out the anodic fluorination of ethyl α-fluoro-α-(phenylseleno)acetate, resulting in ethyl α,α-difluoro-α-(phenylseleno)acetate. This compound, upon photolysis in the presence of various olefins, provided regioselective difluoromethylene adducts. This showcases the utility of difluoro compounds in synthesizing regioselective adducts with potential applications in material science and pharmaceuticals (Murakami, Ishii, & Fuchigami, 2004).
Synthesis of Fluorinated Compounds
Further research by Peng et al. (2000) into the synthesis of β-fluoro-α,β-unsaturated esters through palladium(0)/copper(I)-cocatalyzed cross-coupling of zinc reagents showcases another dimension of difluoro compounds' versatility. This process involves the stereoselective production of β-fluoro-α,β-unsaturated esters, underlining the importance of difluoro compounds in creating fluorinated organic molecules with potential applications in medicinal chemistry and material science (Peng, Qing, Li, & Hu, 2000).
Fluorination Techniques
Kitamura et al. (2011) developed a simple and practical method for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene, producing fluorinated products like ethyl 2-fluoro-2-benzolyacetate. This method's efficacy in yielding high-purity fluorinated products underscores the critical role of difluoro compounds in enhancing fluorination techniques across a wide range of substrates, paving the way for advancements in organic synthesis and pharmaceutical development (Kitamura, Kuriki, Morshed, & Hori, 2011).
Photopolymerization and Surface Modification
A study by Zhang et al. (2015) on the use of a fluorinated photoinitiator for photopolymerization presents a unique application of fluorinated compounds in material science. The incorporation of fluorine groups to increase polymerization rates and the ability to overcome oxygen inhibition during photopolymerization demonstrates the potential of difluoro compounds in developing advanced materials with specific surface properties (Zhang, He, Yang, Zhang, Bongiovanni, & Nie, 2015).
Environmental Degradation Studies
Feng et al. (2002) investigated the biodegradability of di(2-ethylhexyl)phthalate by Pseudomonas fluorescens, highlighting the environmental relevance of studying the degradation pathways of complex esters. While this research does not directly involve Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester, it illustrates the broader context of scientific interest in understanding the environmental impact and degradation mechanisms of fluorinated compounds (Feng, Kunyan, Jiamo, Guoying, & Huifang, 2002).
安全和危害
The safety and hazards of a chemical compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed information.
未来方向
The future directions in the study of a specific compound depend on its potential applications. For example, if a compound shows promising biological activity, future research might focus on its potential use in medical treatments.
Please consult with a chemistry professional for more accurate and specific information. This is a general overview and might not fully apply to “Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester”.
属性
IUPAC Name |
ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCXDOZCWMKGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=CC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700892 | |
| Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoro-(4-fluoro-phenoxy)-acetic acid ethyl ester | |
CAS RN |
807368-70-3 | |
| Record name | Ethyl difluoro(4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)




![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)

![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)



![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)